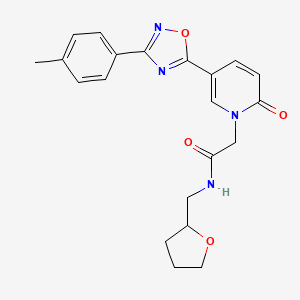

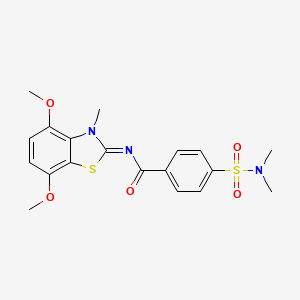

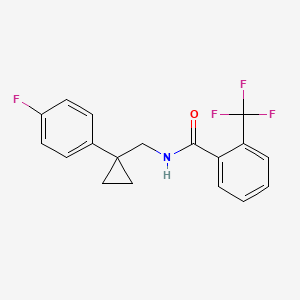

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate, also known as MSMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSMB is a synthetic molecule that was first synthesized in 2009 and has since been studied for its various biological effects.

Wissenschaftliche Forschungsanwendungen

Route to Renewable PET

Researchers have identified silica molecular sieves, specifically Zr-β and Sn-β, as effective catalysts in Diels–Alder and dehydrative aromatization reactions. These reactions involve ethylene and renewable furans, aiming to produce biobased terephthalic acid precursors, crucial for synthesizing renewable polyethylene terephthalate (PET). The study elucidates the reaction pathways and energetics, highlighting the synthesis of methyl 4-(methoxymethyl)benzene carboxylate from ethylene and methyl 5-(methoxymethyl)-furan-2-carboxylate as a significant side product, proposing an overall reaction pathway for this conversion (Pacheco, Labinger, Sessions, & Davis, 2015).

Synthesis of Azuleno Derivatives

A study focused on synthesizing new heterocyclic compounds, including methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate, its isomer, and furan analogues. These compounds were synthesized through the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines. This work contributes to the expansion of organic chemistry's toolbox, offering new routes for synthesizing complex structures (Fujimori, Fukazawa, Nezu, Yamane, Yasunami, & Takase, 1986).

Synthesis and Biological Activities of Spirocyclotriphosphazenes

The synthesis of Schiff base compounds through condensation reactions and their reduction to yield new N/O-donor-type ligands is explored. These ligands are then used to prepare monospirocyclotriphosphazenes, which exhibit structural diversity and potential antimicrobial activities. This research underscores the importance of phosphorus-nitrogen compounds in developing new materials with biological applications (Asmafiliz, Kılıç, Hayvalı, Açık, Hökelek, Dal, & Oner, 2012).

Novel Furan Derivatives with Pharmacological Activities

The study on novel furanyl derivatives from the red seaweed Gracilaria opuntia has unveiled compounds with potential anti-inflammatory and antioxidative properties. These derivatives exhibit significant activities in various in vitro models, suggesting their utility in developing new anti-inflammatory and antioxidant agents (Makkar & Chakraborty, 2018).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, catalyzed by Candida antarctica Lipase B, introduces a method for synthesizing biobased furan polyesters. This approach underscores the potential of using biobased monomers in developing sustainable materials (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).

Eigenschaften

IUPAC Name |

methyl 2-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO7S/c1-22-17(19)14-4-2-3-5-15(14)24-12-13-6-7-16(25-13)26(20,21)18-8-10-23-11-9-18/h2-7H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVAJIOUBDYJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2=CC=C(O2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2419948.png)

![(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419957.png)

![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2419962.png)

![(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419966.png)